molecular formula C24H22N4O2 B2440599 3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one CAS No. 941890-99-9

3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

Cat. No. B2440599
CAS RN: 941890-99-9
M. Wt: 398.466
InChI Key: BALNOSHYLHUVKZ-UHFFFAOYSA-N
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Description

3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors Kinase inhibitors are a significant area of research due to their relevance in treating various diseases, including cancers. The pyrazolo[3,4-b]pyridine scaffold has demonstrated exceptional versatility as a kinase inhibitor due to its ability to interact with kinases in multiple binding modes. This interaction typically occurs at the hinge region of the kinase, though other key interactions are also formed, contributing to the potency and selectivity of these compounds. The structural flexibility of pyrazolo[3,4-b]pyridine allows it to mimic elements of both pyrrolo[2,3-b]pyridine and indazole, facilitating diverse kinase binding modes. This adaptability has made it a frequent component in kinase inhibitors, as evidenced by numerous patents and research articles highlighting its utility in this context (Wenglowsky, 2013).

Heterocyclic Chemistry and Pharmacological Properties The exploration of heterocyclic chemistry is crucial for understanding the pharmacological properties of compounds like 3-Methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one. Heterocyclic compounds, which include pyrazoles, are foundational in organic chemistry due to their diverse biological activities. The presence of nitrogen atoms in these compounds contributes to their basicity and reactivity, making them integral to various drugs and pharmaceutical compounds. A comprehensive review on pyrazole and its pharmacological properties highlights the significance of these heterocyclic compounds in developing therapeutics (Bhattacharya et al., 2022).

Innovations in Heterocyclic Compound Synthesis Advancements in the synthesis of heterocyclic compounds have opened new pathways for developing potential therapeutic agents. Techniques involving hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, for example, demonstrate the ongoing innovation in creating compounds with broad pharmacological applications. Such methodologies underscore the importance of heterocyclic chemistry in drug discovery and development, highlighting the potential for novel compounds to emerge from this research area (Parmar, Vala, & Patel, 2023).

properties

IUPAC Name

3-methyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)-1-(4-methylphenyl)-7H-pyrazolo[3,4-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-14-8-10-18(11-9-14)28-23-21(16(3)26-28)22(29)19(13-25-23)24(30)27-15(2)12-17-6-4-5-7-20(17)27/h4-11,13,15H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALNOSHYLHUVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CNC4=C(C3=O)C(=NN4C5=CC=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-(2-methylindoline-1-carbonyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one

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